

# Physical properties and appearance of 1-Acetyl-1H-pyrazol-3(2H)-one

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-Acetyl-1H-pyrazol-3(2H)-one

Cat. No.: B1400793

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An In-Depth Technical Guide to **1-Acetyl-1H-pyrazol-3(2H)-one**: Physical Properties and Spectroscopic Characterization

## Introduction

**1-Acetyl-1H-pyrazol-3(2H)-one** (CAS No. 852471-15-9) is a heterocyclic organic compound belonging to the pyrazole family.<sup>[1][2][3][4]</sup> Pyrazoles and their derivatives are significant scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. This guide provides a detailed overview of the known physical properties and appearance of **1-Acetyl-1H-pyrazol-3(2H)-one**, intended for researchers, scientists, and professionals in drug development. The document further outlines a comprehensive protocol for its structural characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone technique for molecular identification.

## Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its handling, formulation, and application in research. While extensive experimental data for this specific compound is not widely published, a combination of data from supplier technical sheets and computational models provides a reliable profile.

Data Presentation: Key Physicochemical Identifiers

Property	Value	Source
IUPAC Name	2-acetyl-1H-pyrazol-5-one	PubChem[2][5]
CAS Number	852471-15-9	ChemicalBook, PubChem[1][2]
Molecular Formula	C <sub>5</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>	PubChem[2][6]
Molecular Weight	126.11 g/mol	PubChem, Crysdot LLC[2][6]
Appearance	White to light yellow solid	ChemicalBook[1]
Purity (Typical)	≥97%	Crysdot LLC, AiFChem[5]
Storage Conditions	Room temperature, sealed in a dry environment	ChemicalBook, MySkinRecipes[1][2]
SMILES	<chem>CC(=O)N1C=CC(=O)N1</chem>	PubChem[2]
InChI Key	QAYRLKNRVJVHDK-UHFFFAOYSA-N	PubChem[2][6]
XLogP3 (Computed)	-0.9	PubChem[6]
Topological Polar Surface Area (Computed)	49.4 Å <sup>2</sup>	PubChem[6]

Note: Specific experimental values for melting point, boiling point, and density are not consistently reported in publicly available literature. The XLogP3 and Topological Polar Surface Area are computationally derived values that provide insight into the compound's lipophilicity and polarity, respectively, which are critical parameters in drug design.

## Structural Characterization: A Methodological Deep Dive

Confirming the identity and purity of a synthesized or procured compound is a critical first step in any research workflow. Spectroscopic methods are central to this process. While techniques like Infrared (IR) Spectroscopy and Mass Spectrometry (MS) are invaluable for identifying functional groups and confirming molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed map of the molecular structure.

## Expert Insight: The Power of $^1\text{H}$ NMR

Proton NMR ( $^1\text{H}$  NMR) is particularly powerful as it provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For **1-Acetyl-1H-pyrazol-3(2H)-one**, the  $^1\text{H}$  NMR spectrum is definitive. A reported spectrum in deuterated dimethyl sulfoxide (DMSO- $\text{d}_6$ ) shows four distinct signals, perfectly corresponding to the four unique proton environments in the molecule.<sup>[1]</sup>

- $\delta$  10.96 (s, 1H): This singlet corresponds to the labile proton of the N-H group within the pyrazole ring. Its significant downfield shift is characteristic of a proton attached to a nitrogen atom in a heterocyclic system, often involved in hydrogen bonding with the solvent.
- $\delta$  8.13 (d,  $J = 3.0$  Hz, 1H): This doublet represents one of the vinyl protons on the pyrazole ring. The splitting pattern (doublet) and coupling constant ( $J = 3.0$  Hz) indicate it is adjacent to one other proton.
- $\delta$  6.01 (d,  $J = 3.0$  Hz, 1H): This is the second vinyl proton on the ring, coupled to the proton at 8.13 ppm.
- $\delta$  2.48 (s, 3H): This singlet, integrating to three protons, is characteristic of the methyl ( $\text{CH}_3$ ) group of the acetyl moiety. It appears as a singlet because there are no adjacent protons to couple with.

## Experimental Protocol: Structural Verification by $^1\text{H}$ NMR Spectroscopy

This protocol provides a self-validating system for confirming the identity of **1-Acetyl-1H-pyrazol-3(2H)-one**.

### Objective:

To acquire a high-resolution  $^1\text{H}$  NMR spectrum to confirm the molecular structure and assess the purity of the sample.

### Materials:

- **1-Acetyl-1H-pyrazol-3(2H)-one** sample (5-10 mg)

- Deuterated Dimethyl Sulfoxide (DMSO-d<sub>6</sub>), ≥99.8 atom % D
- 5 mm NMR tubes
- Pipettes and glassware
- NMR Spectrometer (e.g., 400 MHz)

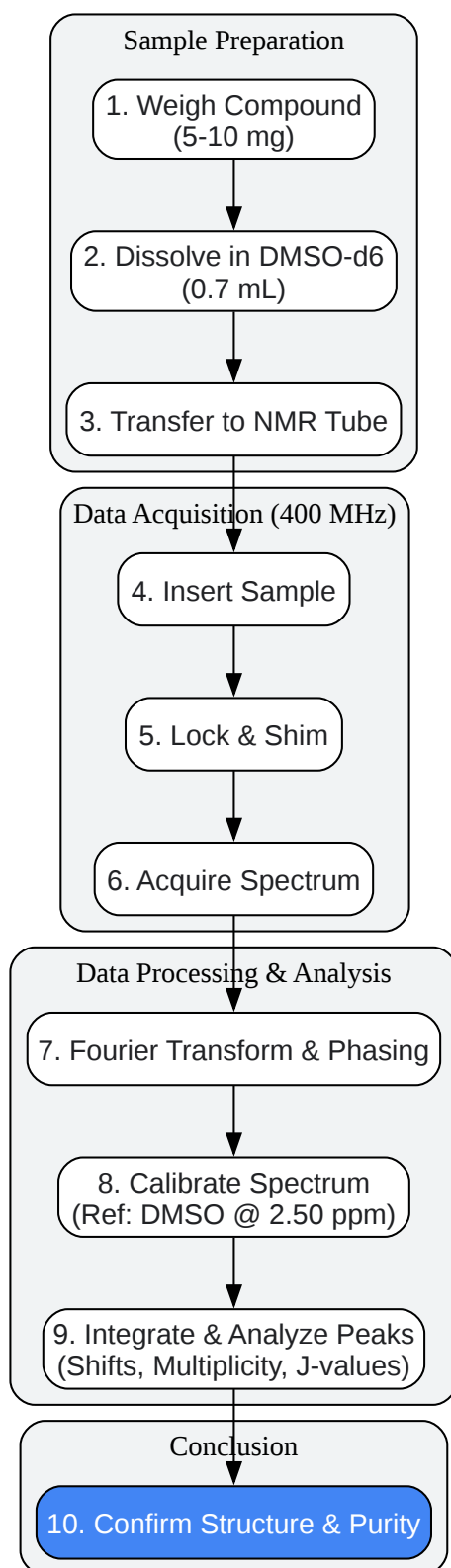
## Methodology:

- Sample Preparation:
  - Rationale: Proper sample preparation is crucial for obtaining a high-quality, homogeneous solution, which is necessary for sharp NMR signals.
  - Step 1: Weigh approximately 5-10 mg of the solid **1-Acetyl-1H-pyrazol-3(2H)-one** directly into a clean, dry vial.
  - Step 2: Add approximately 0.6-0.7 mL of DMSO-d<sub>6</sub> to the vial.
  - Expertise: DMSO-d<sub>6</sub> is chosen as the solvent due to its excellent solvating power for polar organic molecules and its high boiling point, which minimizes evaporation. Its residual proton signal appears around 2.50 ppm, which is noted to avoid confusion with the analyte signals.
  - Step 3: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, particulate-free solution should be obtained.
  - Step 4: Transfer the solution into a 5 mm NMR tube.
- NMR Spectrometer Setup & Acquisition:
  - Rationale: The spectrometer must be properly tuned and shimmed to ensure high resolution and accurate chemical shift referencing.
  - Step 1: Insert the NMR tube into the spectrometer.
  - Step 2: Lock the spectrometer on the deuterium signal of the DMSO-d<sub>6</sub>.

- Step 3: Shim the magnetic field to optimize its homogeneity. This is an automated or semi-automated process on modern spectrometers and is critical for obtaining sharp resonance lines.
- Step 4: Set the acquisition parameters. A standard  $^1\text{H}$  acquisition experiment is typically sufficient. Ensure the spectral width covers the expected range of chemical shifts (e.g., 0-12 ppm).
- Step 5: Acquire the spectrum. The number of scans can be adjusted (e.g., 8-16 scans) to achieve an adequate signal-to-noise ratio.
- Data Processing and Analysis:
  - Rationale: Proper data processing is required to extract accurate chemical shifts, coupling constants, and integrals.
  - Step 1: Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Step 2: Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
  - Step 3: Calibrate the chemical shift axis by referencing the residual solvent peak of DMSO- $\text{d}_6$  to 2.50 ppm.
  - Step 4: Integrate the peaks. Set the integral of one of the single-proton signals (e.g., the doublet at 8.13 ppm) to 1.0. The other integrals should correspond to the number of protons for each signal (1H, 1H, and 3H).
  - Step 5: Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) to confirm the structure as detailed in the section above.

## Workflow Visualization

The following diagram illustrates the logical flow of the NMR characterization protocol.



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Caption: Workflow for structural verification via  $^1\text{H}$  NMR.

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- To cite this document: BenchChem. [Physical properties and appearance of 1-Acetyl-1H-pyrazol-3(2H)-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1400793#physical-properties-and-appearance-of-1-acetyl-1h-pyrazol-3-2h-one]

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